Home > Products > Screening Compounds P64222 > 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide
4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide -

4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide

Catalog Number: EVT-5015980
CAS Number:
Molecular Formula: C23H23NOS2
Molecular Weight: 393.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(1-phenoxy-2-propyl)adenosine (NNC 21-0041)

  • Compound Description: NNC 21-0041 is a potent adenosine A1 receptor agonist known for its neuroprotective effects. It has been studied for its potential in treating cerebral ischemia. []
  • Relevance: While not directly structurally similar, NNC 21-0041 belongs to the same broader category of neuroprotective agents as the target compound, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, might be explored for. Further investigation into the specific activity of the target compound might reveal similarities or differences in their mechanism of action and potential therapeutic applications. []

2-Chloro-N-(1-piperidinyl)adenosine (NNC 90-1515)

  • Compound Description: NNC 90-1515 acts as a potent and selective adenosine A1 receptor agonist. Similar to NNC 21-0041, it has demonstrated neuroprotective effects in animal models and has been investigated for potential therapeutic applications in stroke and other neurological conditions. []
  • Relevance: Although structurally distinct from 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, NNC 90-1515 falls under the broad category of neuroprotective agents, making it relevant to the potential applications of the target compound. The shared interest in neuroprotection suggests that investigating the target compound's activity profile in comparison to NNC 90-1515 could be beneficial. []

(R)-Phenylisopropyladenosine (R-PIA)

  • Compound Description: R-PIA is a well-known and widely studied adenosine A1 receptor agonist, exhibiting potent activity at this receptor subtype. It has been extensively used as a pharmacological tool to investigate the physiological and pathological roles of adenosine A1 receptors. []
  • Relevance: R-PIA serves as a relevant comparison point for 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide if the latter is being investigated for its potential interaction with adenosine receptors. Despite their structural differences, understanding the activity and selectivity profile of the target compound in relation to established agonists like R-PIA can provide valuable insights into its mechanism of action and potential therapeutic applications. []

N-Cyclopentyladenosine (CPA)

  • Compound Description: CPA is another potent and selective adenosine A1 receptor agonist, often employed in research to study the effects of activating this receptor subtype. It exhibits pharmacological effects similar to other A1 agonists, such as R-PIA. []
  • Relevance: While structurally diverse from 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, the shared classification as potential adenosine receptor modulators makes CPA relevant. Comparing the target compound's activity profile to CPA's established profile can offer valuable information regarding its potential as a therapeutic agent. []

N-[(1S,trans)-2-Hydroxycyclopentyl]adenosine (GR 79236)

  • Compound Description: GR 79236 is a selective adenosine A1 receptor agonist that has shown promising results in animal models of cerebral ischemia. []
  • Relevance: Although structurally different, both GR 79236 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide fall under the category of neuroprotective compounds. This shared potential therapeutic interest highlights the importance of thoroughly evaluating the target compound's pharmacological profile in comparison to GR 79236. []

N-Cyclohexyl-2'-O-methyladenosine (SDZ WAG 994)

  • Compound Description: SDZ WAG 994 is known for its high selectivity and potent agonistic activity at adenosine A1 receptors. It has been investigated for its potential in treating various conditions, including cardiac ischemia. []
  • Relevance: While the structures of SDZ WAG 994 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide differ, they both belong to the class of compounds with potential adenosine receptor modulating activity. This connection makes SDZ WAG 994 a relevant reference point for understanding the target compound's pharmacological properties and potential therapeutic uses. []

N-[(2-Methylphenyl)methyl]adenosine (Metrifudil)

  • Compound Description: Metrifudil is a drug with multiple pharmacological actions, including adenosine A1 receptor agonism. It is currently used clinically for its vasodilatory effects in the treatment of certain cardiovascular conditions. []
  • Relevance: Metrifudil and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, despite structural differences, both share the potential to interact with adenosine receptors, specifically the A1 subtype. This shared target makes Metrifudil a relevant comparison for investigating the target compound's potential cardiovascular effects and selectivity profile. []

2-Chloro-N-[(R)-[(2-benzothiazolyl)thio]-2-propyl]adenosine (NNC 21-0136)

  • Compound Description: NNC 21-0136 is a potent and selective adenosine A1 receptor agonist, identified as a potential candidate for treating stroke due to its significant neuroprotective properties in animal models. It exhibits a favorable pharmacological profile with reduced cardiovascular side effects compared to other A1 agonists. []
  • Relevance: While structurally distinct, NNC 21-0136 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide share a potential for neuroprotective activity. Comparing the target compound's efficacy and safety profile to those of NNC 21-0136 could provide valuable information for drug development. []

5'-Deoxy-5'-chloro-N-[4-(phenylthio)-1-piperidinyl]adenosine (NNC 21-0147)

  • Compound Description: NNC 21-0147 represents a novel adenosine A1 receptor agonist with potential for treating cerebral ischemia, supported by its neuroprotective effects in animal models. []
  • Relevance: Although structurally different from 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, NNC 21-0147's potential as a neuroprotective agent makes it relevant. Direct comparison between these compounds can highlight potential differences or similarities in their mechanisms of action and therapeutic potential. []
  • Compound Description: Lactone 4 is a kainic acid derivative designed as a potential antagonist of neuroexcitatory amino acids. It shows inhibitory effects on kainic acid and N-methyl-D-aspartic acid (NMDA)-induced responses in rat brain slices. []
  • Relevance: The target compound, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, shares a structural resemblance to Lactone 4 due to the presence of a benzamide moiety and thioether linkages. This structural similarity suggests potential overlapping pharmacological activities, particularly concerning neuroexcitatory amino acid antagonism. Further research is needed to investigate if the target compound exhibits similar antagonistic effects. []
  • Compound Description: Lactone 6 is an analogue of Lactone 4, modified with an iodomethyl group. It exhibits antagonistic activity against kainic acid, suggesting potential as a neuroprotective agent. []
  • Relevance: While not structurally identical, the presence of a benzamide group in both Lactone 6 and the target compound, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, highlights a point of structural similarity. This shared feature suggests the potential for overlapping pharmacological activities, particularly in the context of neuroexcitatory pathways. []
  • Compound Description: Lactone 7, an analogue of Lactone 4 modified with a hydroxymethyl group, demonstrates preferential antagonistic activity towards NMDA receptors. It holds promise as a potential therapeutic agent for neurodegenerative diseases. []
  • Relevance: Although not a perfect structural match, the presence of a benzamide moiety in both Lactone 7 and the target compound, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, suggests potential shared pharmacophore features. This structural similarity might translate into overlapping activities, particularly concerning neuroprotection and modulation of excitatory neurotransmission. []
  • Compound Description: Lactone 9, another analogue of Lactone 4, incorporates a phenylthiomethyl group and exhibits selective antagonistic activity against kainic acid receptors. []
  • Relevance: Lactone 9 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide share a noticeable structural similarity in their thioether linkages and the presence of phenyl rings. This structural resemblance suggests a potential for common binding interactions with biological targets, particularly within the realm of neuroexcitatory amino acid receptors. []

5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide (Compound 13)

  • Compound Description: Compound 13 is a medroxalol analogue with enhanced beta-adrenergic blocking activity compared to the parent compound. It also exhibits decreased alpha-blocking activity, suggesting potential for selective beta-blockade. []
  • Relevance: Both Compound 13 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide share the benzamide core structure, indicating a potential for similar pharmacological activities. While Compound 13 exhibits beta-adrenergic blocking activity, the target compound might exhibit different pharmacological profiles due to structural variations in the substituents. []

2-Hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide (Compound 22)

  • Compound Description: Compound 22 is a medroxalol analogue designed by incorporating a fragment of a known alpha-adrenergic receptor blocker. It displays an interesting pharmacological profile that might be of therapeutic use. []
  • Relevance: Both Compound 22 and 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide contain the benzamide moiety, indicating a potential for shared pharmacophore features. While the specific pharmacological targets might differ due to variations in substituents, the structural similarity suggests potential overlapping activities, especially in the context of adrenergic receptors. []

Properties

Product Name

4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-(2-phenylsulfanylethyl)benzamide

Molecular Formula

C23H23NOS2

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C23H23NOS2/c1-18-7-13-22(14-8-18)27-17-19-9-11-20(12-10-19)23(25)24-15-16-26-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,24,25)

InChI Key

CHAQRQUMJDYZEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.